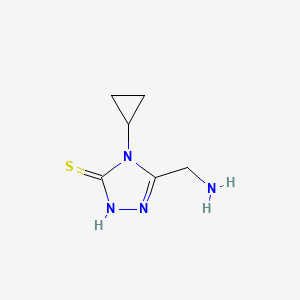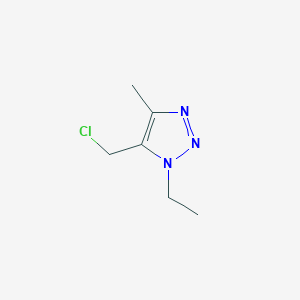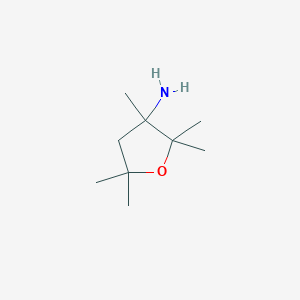
2,2,3,5,5-Pentamethyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5,5-Pentamethyloxolan-3-amine is an organic compound with the molecular formula C₉H₁₉NO It is a derivative of oxolane, featuring multiple methyl groups and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,5,5-Pentamethyloxolan-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of oxolane derivatives with methylating agents, followed by amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters can be precisely controlled. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,3,5,5-Pentamethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2,2,3,5,5-Pentamethyloxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3,5,5-Pentamethyloxolan-3-amine involves its interaction with molecular targets, such as enzymes or receptors, through its amine group. The compound can form hydrogen bonds and other interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4-Pentamethyloxolan-3-amine: Similar structure but with different methyl group positions.
2,2,3,5,5-Tetramethyloxolan-3-amine: Lacks one methyl group compared to 2,2,3,5,5-Pentamethyloxolan-3-amine.
2,2,3,5,5-Pentamethyloxolan-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of an amine functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2,2,3,5,5-pentamethyloxolan-3-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)6-9(5,10)8(3,4)11-7/h6,10H2,1-5H3 |
InChI Key |
YKBGXCTYENWBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


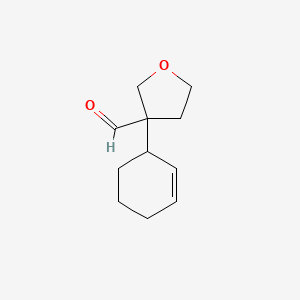
amine](/img/structure/B13258659.png)
![2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13258663.png)
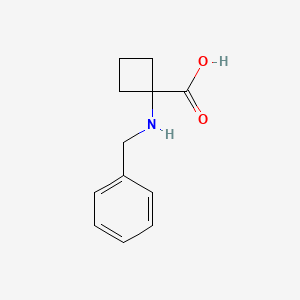

![2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13258674.png)
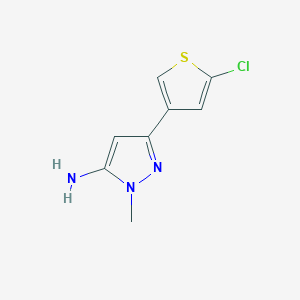
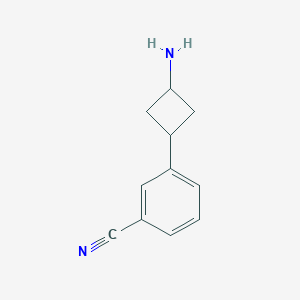
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13258703.png)
![2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258711.png)

![1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane](/img/structure/B13258724.png)
